molecular formula C11H10O5 B11882152 8-Methoxy-2-oxochroman-3-carboxylic acid

8-Methoxy-2-oxochroman-3-carboxylic acid

Katalognummer: B11882152
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: HISBMQMDIJBOGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-oxochroman-3-carboxylic acid is a coumarin derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a carboxylic acid group at the 3rd position of the chroman ring. Its molecular formula is C11H8O5, and it has a molecular weight of 220.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxochroman-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methoxy-2H-chromen-3-one with a suitable carboxylating agent. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-2-oxochroman-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-oxochroman-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-oxochroman-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets β-tubulin, a protein involved in cell division, and caspase-3/7, enzymes that play a role in apoptosis.

    Pathways Involved: By inhibiting β-tubulin polymerization, the compound disrupts microtubule formation, leading to cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 makes it a promising candidate for anticancer research, setting it apart from other coumarin derivatives .

Eigenschaften

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-4,7H,5H2,1H3,(H,12,13)

InChI-Schlüssel

HISBMQMDIJBOGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=O)C(C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.